Tert-butyl 2-bromo-5-(trifluoromethyl)phenylcarbamate
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Overview
Description
Tert-butyl 2-bromo-5-(trifluoromethyl)phenylcarbamate: is an organic compound with the molecular formula C12H12BrF3NO2 It is characterized by the presence of a tert-butyl group, a bromine atom, and a trifluoromethyl group attached to a phenylcarbamate structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-bromo-5-(trifluoromethyl)phenylcarbamate typically involves the reaction of 2-bromo-5-(trifluoromethyl)aniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:
2-bromo-5-(trifluoromethyl)aniline+tert-butyl chloroformate→tert-butyl 2-bromo-5-(trifluoromethyl)phenylcarbamate
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in tert-butyl 2-bromo-5-(trifluoromethyl)phenylcarbamate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The phenyl ring can be subjected to oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the bromine atom, resulting in the formation of the corresponding phenylcarbamate without the bromine substituent.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substitution: Formation of substituted phenylcarbamates.
Oxidation: Formation of oxidized phenylcarbamates.
Reduction: Formation of reduced phenylcarbamates.
Scientific Research Applications
Chemistry: Tert-butyl 2-bromo-5-(trifluoromethyl)phenylcarbamate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and pharmaceuticals.
Biology: In biological research, this compound is used to study the effects of trifluoromethyl and bromine substituents on biological activity. It serves as a model compound for investigating the interactions of similar structures with biological targets.
Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of drugs with anti-inflammatory, antiviral, or anticancer properties. The trifluoromethyl group is known to enhance the bioavailability and metabolic stability of pharmaceutical compounds.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and specialty chemicals. Its unique properties make it suitable for various applications in material science and chemical engineering.
Mechanism of Action
The mechanism of action of tert-butyl 2-bromo-5-(trifluoromethyl)phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets. The overall effect is determined by the specific biological pathway or chemical reaction in which the compound is involved.
Comparison with Similar Compounds
- Tert-butyl 2-bromo-4-fluoro-5-(trifluoromethyl)phenylcarbamate
- Tert-butyl 5-bromo-2-fluoro-3-(trifluoromethyl)phenylcarbamate
- Tert-butyl 2-bromo-5-(trifluoromethyl)benzoate
Comparison:
- Tert-butyl 2-bromo-4-fluoro-5-(trifluoromethyl)phenylcarbamate : This compound has a fluorine atom instead of a hydrogen atom at the 4-position, which can influence its reactivity and biological activity.
- Tert-butyl 5-bromo-2-fluoro-3-(trifluoromethyl)phenylcarbamate : The position of the bromine and fluorine atoms is different, affecting the compound’s electronic properties and interactions with other molecules.
- Tert-butyl 2-bromo-5-(trifluoromethyl)benzoate : This compound lacks the carbamate group, which significantly alters its chemical behavior and potential applications.
Tert-butyl 2-bromo-5-(trifluoromethyl)phenylcarbamate stands out due to its unique combination of substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
tert-butyl N-[2-bromo-5-(trifluoromethyl)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrF3NO2/c1-11(2,3)19-10(18)17-9-6-7(12(14,15)16)4-5-8(9)13/h4-6H,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYVPCDPIQCCHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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